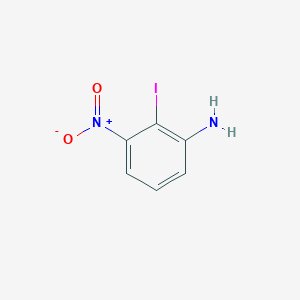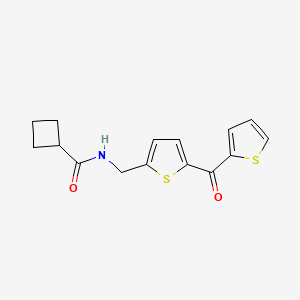
N-((5-(tiofeno-2-carbonil)tiofeno-2-il)metil)ciclobutanocarboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide is a compound that features a cyclobutanecarboxamide group attached to a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Aplicaciones Científicas De Investigación
N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
Target of Action
Thiophene-based compounds are known to exhibit a wide range of therapeutic properties and have diverse applications in medicinal chemistry .
Mode of Action
It’s worth noting that thiophene derivatives are known to interact with their targets in a variety of ways, leading to different biological and physiological effects .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of pathways, leading to diverse downstream effects .
Result of Action
Thiophene derivatives are known to exhibit a wide range of biological and physiological functions .
Análisis Bioquímico
Biochemical Properties
N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s thiophene rings are known to engage in π-π interactions and hydrogen bonding, which can influence the binding affinity and specificity towards target biomolecules . For instance, it has been observed to interact with kinases, inhibiting their activity and thereby modulating signal transduction pathways . Additionally, the compound can form complexes with metal ions, which may further affect its biochemical activity .
Cellular Effects
N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide exhibits various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and cancer . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . For example, it has been reported to downregulate pro-inflammatory cytokines and upregulate antioxidant enzymes, thereby exerting anti-inflammatory and cytoprotective effects .
Molecular Mechanism
The molecular mechanism of action of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide involves several key interactions at the molecular level. The compound binds to specific enzymes and proteins, inhibiting or activating their activity . For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation and downstream signaling . Additionally, the compound can induce changes in gene expression by interacting with DNA and transcription factors, leading to altered cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide have been observed to change over time. The compound exhibits good stability under physiological conditions, but it may undergo degradation under extreme pH or temperature . Long-term studies have shown that the compound can exert sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and sustained antioxidant activity . The exact temporal dynamics of these effects may vary depending on the experimental conditions and the specific cell types used .
Dosage Effects in Animal Models
The effects of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide vary with different dosages in animal models. At low to moderate doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a potential therapeutic window for its use .
Metabolic Pathways
N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide is involved in various metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its biotransformation, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound or exhibit different pharmacological properties .
Transport and Distribution
The transport and distribution of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux and influx transporters, influencing its intracellular concentration and localization . Additionally, binding proteins in the plasma and tissues can affect the compound’s distribution and bioavailability .
Subcellular Localization
N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide exhibits specific subcellular localization, which can influence its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct the compound to specific cellular compartments, enhancing its efficacy and specificity . For example, nuclear localization allows the compound to directly interact with DNA and transcription factors, modulating gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide typically involves the condensation of thiophene derivatives with cyclobutanecarboxamide. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under various conditions.
Industrial Production Methods
Industrial production of thiophene derivatives, including N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide, may involve large-scale condensation reactions using optimized conditions to maximize yield and purity
Análisis De Reacciones Químicas
Types of Reactions
N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of halogenated thiophene derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
Uniqueness
N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide is unique due to its specific combination of a cyclobutanecarboxamide group with a thiophene ring system. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research and development .
Propiedades
IUPAC Name |
N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S2/c17-14(12-5-2-8-19-12)13-7-6-11(20-13)9-16-15(18)10-3-1-4-10/h2,5-8,10H,1,3-4,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNAHXCVYUPKGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(3,5-dimethoxyphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2514661.png)
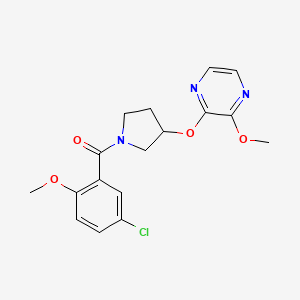
![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide](/img/structure/B2514664.png)
![Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]acetate](/img/structure/B2514665.png)

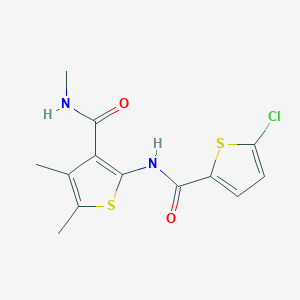
![2-(3-methylphenyl)-N-(2-{5-[(4-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide](/img/structure/B2514671.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2514672.png)
![N-({imidazo[1,2-a]pyrazin-3-yl}methyl)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2514675.png)
![N-(3,4-dichlorophenyl)[4-hydroxy-6-methyl-2-oxo-1-(oxolan-2-ylmethyl)(3-hydrop yridyl)]carboxamide](/img/structure/B2514677.png)
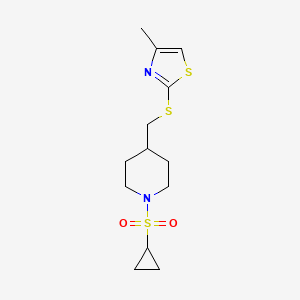
![(Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(3-chloro-4-fluorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2514680.png)
![N-({1-[3-(2-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2514681.png)
